molecular formula C8H13N3O B13062078 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one

Cat. No.: B13062078
M. Wt: 167.21 g/mol
InChI Key: SPRWRRXEPKOPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-2-one
  • 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-5-one

Uniqueness

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may have distinct properties that make it more suitable for certain applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(methylamino)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(2)6-4-7(12)11-8(9-3)10-6/h4-5H,1-3H3,(H2,9,10,11,12)

InChI Key

SPRWRRXEPKOPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)NC

Origin of Product

United States

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